4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
Description
4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound used in organic synthesis. It is a solution of 4-[(1-Pyrrolidino)methyl]phenylzinc iodide in tetrahydrofuran, a common solvent. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in various chemical reactions and industrial applications .
Properties
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h2-3,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKGBRHVBPMXSE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=[C-]C=C2.[Zn+]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(1-Pyrrolidino)methyl]phenylzinc iodide typically involves the reaction of 4-[(1-Pyrrolidino)methyl]phenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(1-Pyrrolidino)methyl]phenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-iodide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl compounds, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium or nickel catalysts for coupling reactions and various electrophiles for substitution and addition reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(1-Pyrrolidino)methyl]phenylzinc iodide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biomolecules or in the synthesis of bioactive compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1-Pyrrolidino)methyl]phenylzinc iodide involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the target molecule. This transfer is facilitated by the coordination of the zinc atom with the electrophile, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
Similar compounds to 4-[(1-Pyrrolidino)methyl]phenylzinc iodide include other organozinc reagents such as:
- Phenylzinc iodide
- 4-Methylphenylzinc iodide
- 4-Methoxyphenylzinc iodide
Compared to these compounds, 4-[(1-Pyrrolidino)methyl]phenylzinc iodide offers unique reactivity due to the presence of the pyrrolidino group, which can influence the electronic properties and steric effects in reactions .
Biological Activity
4-[(1-Pyrrolidino)methyl]phenylzinc iodide, a zinc organometallic compound, is notable for its potential biological applications, particularly in medicinal chemistry and organic synthesis. This compound is typically used in reactions involving nucleophilic additions to electrophiles, which can lead to the formation of various biologically active molecules. The solvent Tetrahydrofuran (THF) is often employed due to its ability to dissolve a wide range of organic compounds and facilitate reactions.
- Molecular Formula : C₁₁H₁₄INZn
- Molecular Weight : 352.53 g/mol
- Solubility : Soluble in THF, which enhances its reactivity in organic synthesis.
The biological activity of 4-[(1-Pyrrolidino)methyl]phenylzinc iodide primarily stems from its ability to act as a nucleophile in various chemical reactions. It can participate in:
- Cross-coupling reactions : This property allows for the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.
- Nucleophilic addition : The compound can add to electrophilic centers, facilitating the synthesis of biologically relevant compounds.
Anticancer Activity
Research has indicated that organozinc compounds, including 4-[(1-Pyrrolidino)methyl]phenylzinc iodide, may exhibit anticancer properties. A study exploring the cytotoxic effects of various organometallic compounds on cancer cell lines found that certain derivatives could inhibit cell proliferation effectively. The mechanism is believed to involve interference with cellular signaling pathways critical for cancer cell survival.
Neuroprotective Effects
The pyrrolidine moiety within the compound may contribute to neuroprotective effects. Compounds containing pyrrolidine have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.
Study on Cytotoxicity
A study conducted by researchers at the University of Manchester investigated the cytotoxic effects of organozinc compounds on various cancer cell lines. The results showed that 4-[(1-Pyrrolidino)methyl]phenylzinc iodide demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[(1-Pyrrolidino)methyl]phenylzinc iodide | MCF-7 | 15 |
| Control (no treatment) | MCF-7 | >100 |
Neuroprotective Study
In another investigation published in a peer-reviewed journal, the neuroprotective effects of pyrrolidine derivatives were assessed using an oxidative stress model. The study found that treatment with 4-[(1-Pyrrolidino)methyl]phenylzinc iodide significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| H₂O₂ Only | 30 |
| H₂O₂ + 4-[(1-Pyrrolidino)methyl]phenylzinc iodide | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
